Rémogliflozine

Vue d'ensemble

Description

Remogliflozin is a compound belonging to the class of sodium-glucose co-transporter 2 inhibitors. It is primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. Remogliflozin was discovered by Kissei Pharmaceutical and is currently being developed by various pharmaceutical companies, including BHV Pharma and Glenmark Pharmaceuticals .

Applications De Recherche Scientifique

Remogliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective sodium-glucose co-transporter subtype 2 inhibitor for the treatment of type 2 diabetes mellitus. It has also shown potential in the treatment of non-alcoholic steatohepatitis . Additionally, remogliflozin is being studied for its efficacy and safety in comparison to other sodium-glucose co-transporter 2 inhibitors .

Mécanisme D'action

Remogliflozin exerts its effects by inhibiting the sodium-glucose co-transporter proteins, which are responsible for glucose reabsorption in the kidney. By blocking this transporter, remogliflozin causes blood glucose to be eliminated through the urine. This mechanism is particularly effective in reducing blood glucose levels in patients with type 2 diabetes mellitus .

Analyse Biochimique

Biochemical Properties

Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, remogliflozin blocks this transporter, causing blood glucose to be eliminated through the urine .

Cellular Effects

Remogliflozin has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, remogliflozin inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .

Molecular Mechanism

The molecular mechanism of remogliflozin involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .

Temporal Effects in Laboratory Settings

Remogliflozin has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, remogliflozin was shown to reduce glycated hemoglobin levels . This suggests that remogliflozin has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .

Dosage Effects in Animal Models

In animal models, remogliflozin has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.

Metabolic Pathways

Remogliflozin is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .

Transport and Distribution

As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .

Méthodes De Préparation

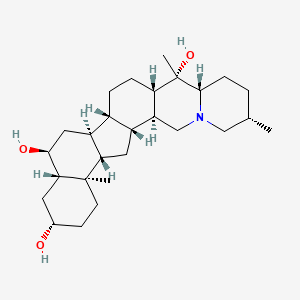

Synthetic Routes and Reaction Conditions: Remogliflozin is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, which involves the reaction of 4-fluoro-3-(2-benzothiophene)methylphenyl halide with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent. This reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to produce the intermediate. The pivaloyl protecting group is then removed using an organic base to yield remogliflozin .

Industrial Production Methods: The industrial production of remogliflozin involves high-performance thin-layer chromatography methods for the simultaneous determination of remogliflozin and metformin hydrochloride in bulk and tablet formulations. The process is validated in terms of linearity, accuracy, precision, robustness, ruggedness, and specificity .

Analyse Des Réactions Chimiques

Types of Reactions: Remogliflozin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation, converting into its active form .

Common Reagents and Conditions: The common reagents used in the reactions involving remogliflozin include methanol, ethyl acetate, toluene, and ammonia. The reaction conditions typically involve the use of high-performance thin-layer chromatography plates precoated with silica gel and a mobile phase consisting of methanol, ethyl acetate, toluene, and ammonia .

Major Products Formed: The major product formed from the reactions involving remogliflozin is its active form, which acts on the sodium-glucose co-transporter subtype 2 and is used for the treatment of type 2 diabetes mellitus .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to remogliflozin include dapagliflozin, canagliflozin, and empagliflozin. These compounds also belong to the class of sodium-glucose co-transporter 2 inhibitors and are used for the treatment of type 2 diabetes mellitus .

Uniqueness: Remogliflozin is unique in its lower cost compared to other sodium-glucose co-transporter 2 inhibitors, making it a more affordable option for patients, especially in developing countries. Despite the disadvantage of twice-daily administration, it potentially reduces treatment costs significantly .

Propriétés

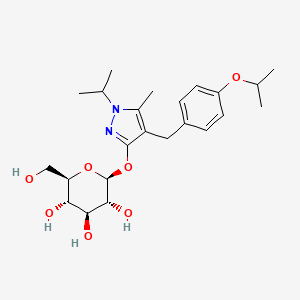

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSINGUMRKGRYJP-VZWAGXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186563 | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329045-45-6 | |

| Record name | Remogliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

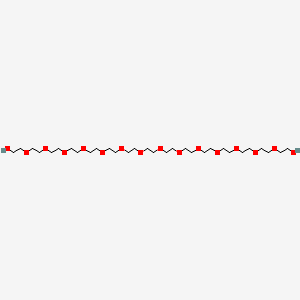

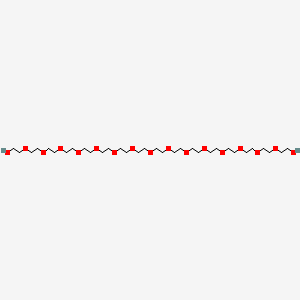

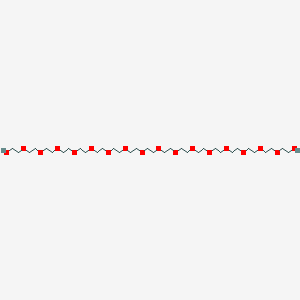

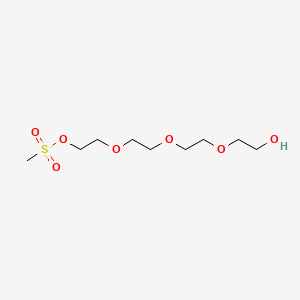

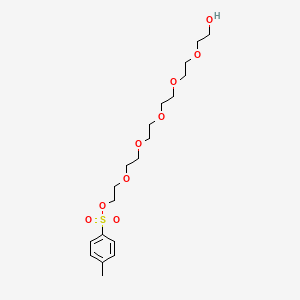

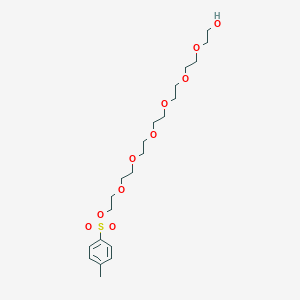

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.